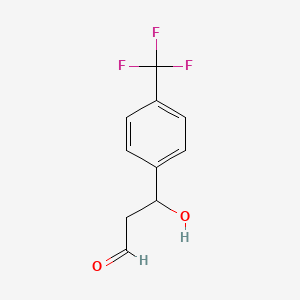
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The resulting product undergoes hydrogenation and hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted conditions. This method reduces reaction times while maintaining high selectivity and yield. The final product is obtained through reductive amination using a catalyst with a low content of precious metal .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of calcimimetic drugs, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug development .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar in structure but lacks the hydroxy group.
3-Hydroxy-3-(4-fluorophenyl)propanal: Similar but with a fluorine atom instead of a trifluoromethyl group.
3-Hydroxy-3-(4-methylphenyl)propanal: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical applications where enhanced bioavailability and stability are desired .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,6,9,15H,5H2 |
InChI Key |
PNLBRSBJNVTMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


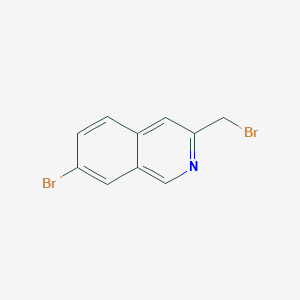
![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)

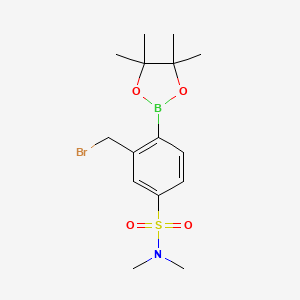
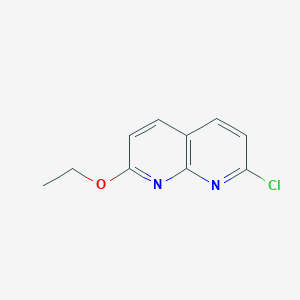
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
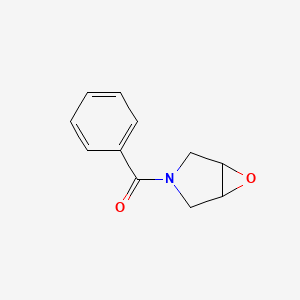
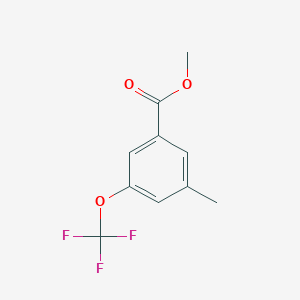
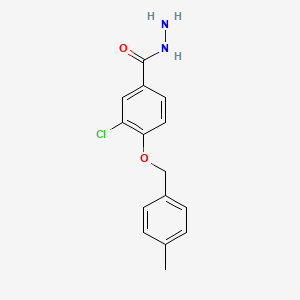
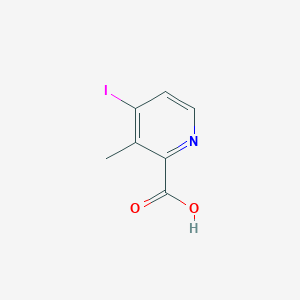

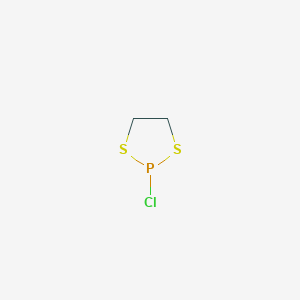
![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
